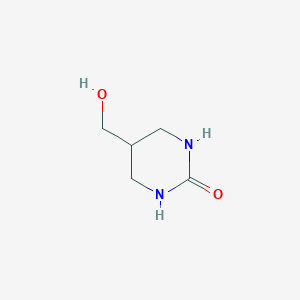

5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC13572372

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N2O2 |

|---|---|

| Molecular Weight | 130.15 g/mol |

| IUPAC Name | 5-(hydroxymethyl)-1,3-diazinan-2-one |

| Standard InChI | InChI=1S/C5H10N2O2/c8-3-4-1-6-5(9)7-2-4/h4,8H,1-3H2,(H2,6,7,9) |

| Standard InChI Key | ASIKEEIKJJQPQL-UHFFFAOYSA-N |

| SMILES | C1C(CNC(=O)N1)CO |

| Canonical SMILES | C1C(CNC(=O)N1)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydropyrimidine core, a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a hydroxymethyl (-CH₂OH) substituent at position 5. The IUPAC name, 5-(hydroxymethyl)-1,3-diazinan-2-one, reflects this arrangement. The partial saturation of the pyrimidine ring reduces aromaticity, enhancing reactivity at the hydroxymethyl group and carbonyl oxygen.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O₂ | |

| Molecular Weight | 130.15 g/mol | |

| IUPAC Name | 5-(hydroxymethyl)-1,3-diazinan-2-one | |

| Solubility | Likely polar solvents (e.g., water, ethanol) | |

| Stability | Hygroscopic; requires dry storage |

The hydroxymethyl group confers polarity, suggesting moderate solubility in polar solvents. Stability data indicate sensitivity to moisture, necessitating storage in sealed containers under anhydrous conditions.

Synthesis and Manufacturing

Traditional Synthesis Routes

The synthesis of 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one is inferred from methods used for analogous tetrahydropyrimidines. A common approach involves cyclocondensation of 1,3-propanediamine with carbonyl-containing reagents. For example:

-

Cyclization with Urea/Thiourea: Reaction of 1,3-propanediamine with urea or thiourea yields 2-hydroxy- or 2-mercapto-tetrahydropyrimidines, respectively . Hydroxymethylation of these intermediates via formaldehyde under basic conditions could introduce the hydroxymethyl group.

-

Hydroxymethylation Post-Cyclization: Direct modification of preformed tetrahydropyrimidin-2(1H)-one using hydroxymethylating agents like formaldehyde in the presence of catalysts.

Table 2: Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | 1,3-Propanediamine + Urea, 140°C | 30% | |

| Hydroxymethylation | Formaldehyde, NaOH, 60°C | N/A |

Yields for hydroxymethylation remain unreported, but analogous reactions for pyrimidine derivatives typically achieve 40–60% efficiency.

Modern Innovations

Chemical Reactivity and Functionalization

Hydroxymethyl Group Reactivity

The primary alcohol group (-CH₂OH) undergoes typical alcohol reactions:

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

-

Oxidation: Conversion to a carboxylic acid (-COOH) using strong oxidizing agents like KMnO₄.

-

Nucleophilic Substitution: Halogenation via thionyl chloride or PBr₃.

Ring Modifications

The tetrahydropyrimidine core can undergo:

-

Acylation: Acetic anhydride reacts at the ring nitrogen to form N-acetyl derivatives, as demonstrated for 2-phenyltetrahydropyrimidine .

-

Dehydrogenation: Catalytic dehydrogenation yields fully aromatic pyrimidines, though this remains unexplored for the hydroxymethyl variant .

Future Directions and Research Gaps

-

Synthetic Optimization: Systematic studies to improve hydroxymethylation yields and explore green chemistry approaches.

-

Biological Screening: In vitro and in vivo assays to evaluate anticancer, antimicrobial, and antiviral efficacy.

-

Prodrug Development: Leveraging the hydroxymethyl group for targeted drug delivery, inspired by 5-FU/HO-1 inhibitor hybrids .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume